molecular formula C6H7N3O4 B3393451 Dimethyl 1H-1,2,4-triazole-3,5-dicarboxylate CAS No. 26663-15-0

Dimethyl 1H-1,2,4-triazole-3,5-dicarboxylate

Cat. No. B3393451
CAS RN: 26663-15-0
M. Wt: 185.14 g/mol
InChI Key: BUVQCFVPDTUNPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 1H-1,2,4-Triazole-3,5-dicarboxylate is a chemical compound with the CAS Number: 26663-15-0 . It has a molecular weight of 185.14 .


Synthesis Analysis

The synthesis of 1H-1,2,4-triazoles, including this compound, can be achieved through various methods. One such method involves a simple, efficient, and mild process from hydrazines and formamide under microwave irradiation in the absence of a catalyst . Another method involves a copper-catalyzed reaction under an atmosphere of air, providing 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C4H7N3 . More detailed structural information may be available in databases like ChemSpider or the NIST Chemistry WebBook .


Chemical Reactions Analysis

The chemical reactions involving 1H-1,2,4-triazoles are diverse. For instance, a multicomponent process enables the synthesis of 1-aryl 1,2,4-triazoles directly from anilines, amino pyridines, and pyrimidines . Another reaction involves a copper-catalyzed reaction under an atmosphere of air, providing 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Advantages and Limitations for Lab Experiments

One of the main advantages of Dimethyl 1H-1,2,4-triazole-3,5-dicarboxylate is its versatility, as it can be used in various fields of research. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in some applications. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.

Future Directions

There are many potential future directions for research on Dimethyl 1H-1,2,4-triazole-3,5-dicarboxylate. In medicinal chemistry, further studies are needed to explore the potential of this compound as a drug candidate for various diseases. In material science, this compound can be used as a building block for the synthesis of novel polymers and materials with unique properties. In agriculture, this compound can be further investigated as a plant growth regulator and pesticide. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.

Scientific Research Applications

Dimethyl 1H-1,2,4-triazole-3,5-dicarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, diabetes, and inflammation. In material science, this compound has been explored as a building block for the synthesis of novel polymers and materials. In agriculture, this compound has been tested as a plant growth regulator and pesticide.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

dimethyl 1H-1,2,4-triazole-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-12-5(10)3-7-4(9-8-3)6(11)13-2/h1-2H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVQCFVPDTUNPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=NN1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 1H-1,2,4-triazole-3,5-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dimethyl 1H-1,2,4-triazole-3,5-dicarboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Dimethyl 1H-1,2,4-triazole-3,5-dicarboxylate
Reactant of Route 4
Reactant of Route 4
Dimethyl 1H-1,2,4-triazole-3,5-dicarboxylate
Reactant of Route 5
Reactant of Route 5
Dimethyl 1H-1,2,4-triazole-3,5-dicarboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Dimethyl 1H-1,2,4-triazole-3,5-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.